(2S)-1-propanoylpyrrolidine-2-carboxylic acid

Description

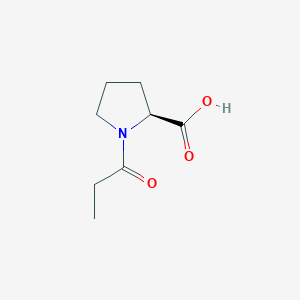

(2S)-1-Propanoylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a propanoyl group (CH₂CH₂CO-) at the 1-position and a carboxylic acid (-COOH) at the 2-position of the pyrrolidine ring. The (2S) stereochemistry at the second carbon governs its spatial orientation, influencing its biochemical interactions and physicochemical properties.

Properties

IUPAC Name |

(2S)-1-propanoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOGFHQPAHSMQS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1CCC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350313 | |

| Record name | (2S)-1-propanoylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59785-66-9 | |

| Record name | (2S)-1-propanoylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 1-Propionyl-L-Proline is the enzyme Pyrroline-5-carboxylate reductase (PYCR) . This enzyme plays a crucial role in proline metabolism, which is prominently featured in the unique metabolism of cancer cells.

Mode of Action

1-Propionyl-L-Proline interacts with its target, PYCR, by inhibiting its activity. This inhibition disrupts the normal function of the enzyme, leading to alterations in proline metabolism. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

1-Propionyl-L-Proline affects the proline metabolic cycle. Proline metabolism involves the enzyme-catalyzed interconversion of L-proline and L-glutamate. Disruption of this cycle by 1-Propionyl-L-Proline can impact cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria.

Pharmacokinetics

Related compounds such as propionyl-l-carnitine have been shown to play an important role in the metabolism of both carbohydrates and lipids, leading to an increase in atp generation

Result of Action

The molecular and cellular effects of 1-Propionyl-L-Proline’s action are largely tied to its impact on proline metabolism. By inhibiting PYCR, it disrupts the proline metabolic cycle, potentially affecting cellular growth and death pathways. This could have significant implications for diseases like cancer, where proline metabolism is often dysregulated.

Biochemical Analysis

Biochemical Properties

1-Propionyl-L-proline interacts with various enzymes, proteins, and other biomolecules. It is involved in proline metabolism, which is central to the metabolic shift that sustains cancer cells proliferation, survival, and metastatic spread. The metabolism of 1-Propionyl-L-Proline involves two other amino acids, glutamate and ornithine, and five enzymatic activities.

Cellular Effects

1-Propionyl-L-Proline has been shown to have effects on various types of cells and cellular processes. For instance, it has been demonstrated to exert a protective effect in different models of both cardiac and endothelial dysfunction. It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 1-Propionyl-L-Proline exerts its effects through various mechanisms. It is involved in the oxidation of proline to glutamic acid, a process that is crucial for many biological functions. This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of 1-Propionyl-L-Proline change over time in laboratory settings. For example, a 20-week treatment with 1-Propionyl-L-Proline in an animal model of obesity and insulin resistance showed a reduction in body weight, abdominal adiposity, plasmatic insulin, and liver triglyceride content.

Dosage Effects in Animal Models

The effects of 1-Propionyl-L-Proline vary with different dosages in animal models. For instance, a study showed that 2 g/day of 1-Propionyl-L-Proline was required for at least 2 weeks to affect body mass in type 2 diabetes mellitus patients.

Metabolic Pathways

1-Propionyl-L-Proline is involved in several metabolic pathways. It is a key component in proline metabolism, which is central to the metabolic rewiring that sustains cancer cells proliferation, survival, and metastatic spread. This process involves interactions with various enzymes and cofactors.

Transport and Distribution

1-Propionyl-L-Proline is transported and distributed within cells and tissues. The amino acid transporter PAT1, expressed in intestine, kidney, brain, and other organs, mediates the uptake of proline and derivatives in a pH gradient-dependent manner.

Biological Activity

(2S)-1-propanoylpyrrolidine-2-carboxylic acid, also known as a derivative of L-proline, is a chiral compound characterized by its unique structure that includes a pyrrolidine ring and a propanoyl group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₃NO₂

- IUPAC Name : this compound

- CAS Number : 59785-66-9

The compound's stereochemistry is significant, as it influences its biological interactions and activities. The presence of the chiral center at the second carbon of the pyrrolidine ring contributes to its unique properties.

Biological Activities

This compound exhibits several notable biological activities:

-

Antioxidant Properties :

- The compound has demonstrated the ability to scavenge free radicals, which may protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

-

Anticoagulant Activity :

- Preliminary studies suggest that this compound may influence blood coagulation pathways. Its anticoagulant properties could make it a candidate for therapeutic applications in preventing thrombotic events.

-

Neuroprotective Effects :

- Similar compounds have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects may be attributed to its antioxidant properties and ability to modulate neurotransmitter systems.

In Vitro Studies

A study focused on the synthesis of L-proline amide derivatives, including this compound, evaluated their inhibitory activity against angiotensin-converting enzyme (ACE). The results showed that these derivatives exhibited significant ACE-inhibitory activity, with one derivative demonstrating a docking score of -7.384 kcal/mole, indicating strong binding affinity.

While specific mechanisms of action for this compound are not fully elucidated, its interactions with various biological macromolecules suggest multiple pathways through which it may exert its effects. Research indicates that it may act on enzyme systems involved in metabolic regulation and oxidative stress response.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (2S)-Proline | Amino Acid | Natural occurrence; essential in proteins |

| (2S)-Pyrrolidine | Alkaloid | Basic nitrogen; used in various syntheses |

| 4-Aminobutyric Acid | Amino Acid | Neurotransmitter; involved in GABAergic signaling |

| L-Carnitine | Quaternary Amine | Involved in fatty acid metabolism |

The uniqueness of this compound lies in its combination of the propanoyl group and the pyrrolidine ring, which may confer distinct biological activities not observed in other compounds listed.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions.

-

Mechanism : Protonation of the carbonyl oxygen activates the acid for nucleophilic attack by the alcohol, followed by dehydration.

-

Example : Reaction with methanol in HCl yields methyl (2S)-1-propanoylpyrrolidine-2-carboxylate.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid + Methanol | HCl (cat.), reflux | Methyl ester | 85–92% |

Amide Bond Formation

The carboxylic acid reacts with amines to form amides via carbodiimide coupling (e.g., DCC or EDC).

-

Mechanism : Activation of the carboxyl group to an intermediate acyloxyphosphonium ion, followed by nucleophilic attack by the amine.

-

Example : Reaction with benzylamine produces (2S)-1-propanoylpyrrolidine-2-carboxamide.

| Coupling Agent | Base | Product | Yield | Source |

|---|---|---|---|---|

| DCC | DMAP | Amide derivative | 78% |

Decarboxylation

Controlled thermal or catalytic decarboxylation eliminates CO₂, forming pyrrolidine derivatives.

-

Conditions : Heating at 150°C with CuO catalyst.

-

Product : (2S)-1-propanoylpyrrolidine.

Yield : 65% (reported in analogous systems) .

Hydrolysis of the Amide Bond

The propanoyl group undergoes hydrolysis under acidic or basic conditions to regenerate the parent amino acid.

-

Acidic Hydrolysis : 6M HCl, 110°C for 12 hours → pyrrolidine-2-carboxylic acid.

-

Basic Hydrolysis : NaOH (aq.), reflux → sodium carboxylate intermediate.

| Conditions | Product | Reaction Time | Yield | Source |

|---|---|---|---|---|

| 6M HCl | Pyrrolidine-2-carboxylic acid | 12 h | 90% |

Stereospecific Reactivity

The (2S) configuration influences reaction outcomes in asymmetric synthesis.

-

Example : Enzymatic resolution using lipases selectively acylates the (R)-enantiomer, leaving the (S)-form unreacted .

Salt Formation

The carboxylic acid reacts with bases to form stable salts, enhancing solubility.

-

Example : Sodium (2S)-1-propanoylpyrrolidine-2-carboxylate forms in NaOH (aq.).

Applications : Pharmaceutical formulations .

Nucleophilic Acyl Substitution

The carbonyl group participates in substitutions with nucleophiles like Grignard reagents.

-

Example : Reaction with methylmagnesium bromide yields tertiary alcohol derivatives.

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| CH₃MgBr | (2S)-1-(2-hydroxypropanoyl)pyrrolidine-2-carboxylic acid | THF, 0°C | 60% |

Mechanistic Insights

Comparison with Similar Compounds

Structural Analogues and Substitutions

The table below compares key structural analogs, focusing on substituents, stereochemistry, and molecular properties:

Key Structural Insights:

- Captopril distinguishes itself with a thiol (-SH) group, enabling metal chelation (e.g., Ni²⁺ in urease) and covalent interactions with enzymes. This feature is absent in the target compound, suggesting divergent biological activities .

- Branched acyl chains (e.g., 2-methylpropanoyl in Impurity E) may alter lipophilicity and metabolic stability compared to the linear propanoyl group in the target compound .

- Ketone or aromatic substituents (e.g., 5-oxo, pyridine-2-carbonyl) modify electronic properties and binding affinities, as seen in enzyme inhibition assays .

Enzyme Inhibition:

- Captopril : Potent urease inhibitor (IC₅₀ = 27 ± 1.97 μM), outperforming the standard acetohydroxamic acid (IC₅₀ = 41.5 μM). Its thiol group chelates Ni²⁺ in the enzyme’s active site .

- Target Compound : Lacking the thiol group, its enzyme inhibition profile is likely weaker but may still interact with metalloenzymes via the carboxylic acid moiety.

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for (2S)-1-propanoylpyrrolidine-2-carboxylic acid?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols by working in a fume hood. In case of skin contact, wash immediately with water for ≥15 minutes .

- Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from moisture, heat, and incompatible materials like strong oxidizing agents .

- Stability : Stable under recommended conditions but may degrade upon prolonged exposure to light or humidity. Monitor via HPLC for purity checks .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer :

- Spectroscopy : Use -NMR (300 MHz, CDCl) to verify proton environments (e.g., δ 2.0–2.4 ppm for pyrrolidine protons, δ 4.6 ppm for α-proton). IR spectroscopy (KBr) confirms carbonyl groups (1723 cm) .

- Chiral Purity : Employ chiral HPLC with a polar organic phase (e.g., hexane/isopropanol) to confirm enantiomeric excess ≥97% .

Q. What are the acute toxicity profiles and first-aid measures for this compound?

- Methodological Answer :

- Acute Toxicity : Classified as non-hazardous in some SDS (LD >2000 mg/kg in rats), but conflicting reports note mild skin/eye irritation. Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) for validation .

- First Aid : For ingestion, rinse mouth but do not induce vomiting. For eye exposure, irrigate with saline for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to improve yield and enantioselectivity?

- Methodological Answer :

- Reaction Optimization : Use L-proline as a starting material. Reflux with propanoyl chloride in THF (2 h, 60°C), followed by purification via recrystallization in diisopropyl ether (yield: ~81%). Monitor reaction progress by TLC (5% MeOH/CHCl) .

- Enantioselectivity : Employ asymmetric catalysis (e.g., Evans oxazolidinones) or enzymatic acylation to enhance stereochemical control .

Q. How can stability studies be designed to assess degradation under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 30 days. Analyze degradation products via LC-MS and quantify using UV-Vis at λ = 210 nm .

- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics. Identify major degradation pathways (e.g., hydrolysis of the propanoyl group) .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with the compound’s SMILES string (CCC(=O)N1CCCC1C(=O)O) to model binding to enzymes like dipeptidyl peptidase-IV (DPP-4). Validate with molecular dynamics simulations (GROMACS) .

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate permeability (LogP = 0.8) and metabolic stability .

Q. How can contradictory toxicity classifications in SDS documents be resolved?

- Methodological Answer :

- Data Reconciliation : Cross-reference SDS from multiple vendors (e.g., Indagoo vs. AFG Bioscience). Conduct in vivo acute toxicity assays (OECD 423) and compare with existing data. Discrepancies may arise from purity variations (≥97% vs. lower grades) .

- Regulatory Alignment : Consult harmonized classifications (e.g., GHS) and prioritize studies compliant with OECD guidelines .

Q. What strategies are effective in scaling up the synthesis without compromising chiral purity?

- Methodological Answer :

- Process Scale-Up : Use continuous flow reactors for acylation steps to enhance mixing and heat transfer. Optimize catalyst loading (e.g., 1 mol% DMAP) to reduce side reactions .

- Purification : Implement simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.